molecular formula C8H12N4 B1462165 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 945262-32-8

3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1462165
CAS No.: 945262-32-8
M. Wt: 164.21 g/mol
InChI Key: XVXXWVBIKKLTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is integral to the design of novel small-molecule inhibitors, particularly in oncology research. Scientific studies have utilized the [1,2,4]triazolo[4,3-a]pyrazine framework as a bioisostere for quinoline and other aromatic systems in the development of multi-target kinase inhibitors . This compound serves as a critical precursor in synthesizing derivatives that act as potent inhibitors of key tyrosine kinases, such as c-Met and VEGFR-2, which are prominent targets in cancer therapy due to their roles in tumor growth, proliferation, and angiogenesis . Furthermore, the structural motif is featured in compounds investigated as P2X7 receptor modulators, indicating its potential application in neurological and inflammatory disorder research . The cyclopropyl substituent can enhance the molecule's metabolic stability and influence its binding affinity to target proteins. This building block enables researchers to explore new chemical space in developing targeted therapies for resistant cancers and other diseases.

Properties

IUPAC Name

3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-6(1)8-11-10-7-5-9-3-4-12(7)8/h6,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXXWVBIKKLTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652968
Record name 3-Cyclopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945262-32-8
Record name 3-Cyclopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 945262-32-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_8H12_{12}N4_4
  • Molecular Weight : 164.21 g/mol
  • Structure : The compound features a triazolo-pyrazine scaffold which is significant in drug design.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. In vitro evaluations have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • A study reported that certain derivatives demonstrated moderate to good antibacterial activities against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
CompoundMIC against Staphylococcus aureusMIC against Escherichia coli
Compound 2e32 μg/mL16 μg/mL

The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the triazolo[4,3-a]pyrazine ring can enhance antibacterial efficacy. Compounds with long alkyl chains were found to be more effective than those with aromatic groups due to increased lipophilicity and cell permeability .

Other Biological Activities

In addition to antibacterial properties, this compound derivatives have been explored for various other biological activities:

  • Antidiabetic : Some derivatives have shown promise in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.
  • Antifungal and Antimalarial : The compound's derivatives have also been evaluated for antifungal and antimalarial activities, demonstrating potential as therapeutic agents in these areas .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Synthesis and Evaluation : A recent study synthesized a series of triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity using a microbroth dilution method. The results indicated that structural modifications could significantly influence the biological activity of these compounds .
  • Molecular Docking Studies : Molecular docking studies have suggested that these compounds can effectively bind to bacterial topoisomerases (like DNA gyrase), which are critical targets for antibiotic action. This mechanism of action may involve disrupting bacterial DNA replication processes .
  • Case Studies : In a specific case study involving the synthesis of triazolo-pyrazines with various substituents, researchers found that compounds with electron-donating groups exhibited enhanced antibacterial activity compared to those with electron-withdrawing groups .

Scientific Research Applications

The compound features a fused triazole-pyrazine ring system, which is crucial for its biological interactions. The cyclopropyl group enhances its lipophilicity and may influence its binding affinity to various biological targets.

Medicinal Chemistry

3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has been investigated for several medicinal applications:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, compounds with similar structural motifs have been shown to inhibit kinases involved in cancer progression. A study demonstrated that derivatives exhibited IC₅₀ values in the low micromolar range against Ubiquitin Specific Peptidase 28 (USP28), a target implicated in various malignancies .
  • Antimicrobial Properties : The compound has also been explored for its potential as an antimicrobial agent. Studies have shown effectiveness against a range of bacterial strains, indicating its utility in developing new antibiotics .
  • Neurological Disorders : Its role as a selective antagonist to the neurokinin-3 receptor (NK-3) has been highlighted in research focused on treating central nervous system disorders . This receptor is implicated in various neurological conditions, making this compound a candidate for further therapeutic exploration.

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry and contributes to the development of new materials with specialized properties .

Case Study 1: Anticancer Research

A series of experiments conducted on triazolo-pyrazine derivatives revealed promising results against cancer cell lines. The study focused on the inhibition of c-Met protein kinase associated with tumor growth. Compounds derived from this compound showed a marked reduction in cell viability at concentrations below 10 µM .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various triazole derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at concentrations ranging from 5 to 15 µg/mL depending on the bacterial strain tested .

Preparation Methods

Stepwise Synthesis

Step Description Reaction Conditions Key Reagents Outcome & Purity
1 Formation of hydrazinopyrazine intermediate Ethanol, hydrazine hydrate at 58-61 °C, 15 h; pH adjusted to 6 with NaOH; cooling to 0 °C 2-Chloropyrazine, hydrazine hydrate Intermediate 2 obtained; HPLC purity ~93.3%
2 Acylation and cyclodehydration Chlorobenzene, trifluoroacetic anhydride at 0-5 °C, then heated to 50 °C; addition of methanesulfonic acid; reflux with distillation of trifluoroacetic acid; reaction at 110 °C for 42 h and 100 °C for 60 h Intermediate 2, trifluoroacetic anhydride, methanesulfonic acid Intermediate 4 obtained; HPLC purity ~99.1%
3 Catalytic hydrogenation and salt formation 10% Pd/C in ethanol under nitrogen, 4 bar H2, 23-25 °C, 4.5 h; filtration; treatment with ethanolic HCl; cooling to -15 °C overnight Intermediate 4, Pd/C, H2, HCl Final product as hydrochloride salt; HPLC purity ~99.3%

Notes on the Procedure

  • The initial hydrazine substitution on 2-chloropyrazine forms a key hydrazinopyrazine intermediate.
  • The acylation step with trifluoroacetic anhydride and cyclodehydration under acidic conditions constructs the triazolopyrazine ring.
  • Hydrogenation reduces the pyrazine ring to the tetrahydro form, completing the core structure.
  • The final hydrochloride salt formation enhances product stability and crystallinity.
  • Purification involves solvent extractions, silica gel filtration, and crystallization from MTBE and ethanol mixtures.

This method is noted for its industrial suitability due to readily available starting materials, relatively simple synthetic route, and minimal byproduct formation.

Alternative Chiral Synthesis Route (Patent WO2013050424A1)

This approach emphasizes stereoselective synthesis of substituted tetrahydro-triazolo[4,3-a]pyrazines, including cyclopropyl derivatives, using N-sp3 protective groups and chiral intermediates.

Key Features

  • Formation of N-acyl-5,6,7,8-substituted tetrahydrotriazolopyrazines via acetylation of 2-hydrazidopyrazine followed by cyclodehydration.
  • Subsequent reduction of the pyrazine ring using hydrogenation over palladium catalysts.
  • Use of chiral synthesis techniques to obtain stereochemically pure intermediates, important for pharmaceutical applications.
  • Protective group strategies to facilitate selective functionalization and avoid side reactions.

Synthetic Steps Summary

Step Description Key Reagents Notes
1 Piperazinoimidate formation 2-Hydrazidopyrazine, acetylhydrazide Formation of intermediate imidate
2 Cyclodehydration Acidic conditions to form triazolopyrazine core Ring closure step
3 Reduction H2/Pd catalyst Converts pyrazine to tetrahydro form
4 Functional group manipulations N-acylation, substitution with cyclopropyl groups Final derivatization

This method is particularly useful for preparing stereoisomerically pure compounds and allows for the introduction of cyclopropyl groups at defined positions.

Comparative Analysis of Preparation Methods

Feature Hydrazine Cyclization Method Chiral Synthesis with Protective Groups
Starting Materials 2-Chloropyrazine, hydrazine hydrate 2-Hydrazidopyrazine, acetylhydrazide
Key Reaction Type Nucleophilic substitution, acylation, hydrogenation Acetylation, cyclodehydration, hydrogenation
Control of Stereochemistry Limited High, via chiral intermediates
Industrial Suitability High, simple route, low byproducts Moderate, more complex but precise
Purity Achieved >99% by HPLC High, stereochemically pure
Scalability Proven in patent for industrial scale More suited for specialized synthesis

Summary of Research Findings and Practical Considerations

  • The hydrazine-mediated synthetic route provides a robust, scalable method for preparing 3-substituted tetrahydro-triazolo[4,3-a]pyrazines, adaptable for cyclopropyl substitution with appropriate modifications.
  • Reaction conditions such as temperature control, pH adjustment, and purification steps are critical for achieving high purity and yield.
  • Catalytic hydrogenation is a key step to reduce the aromatic pyrazine ring to the tetrahydro form, essential for biological activity.
  • The chiral synthesis approach offers advantages in producing enantiomerically pure compounds, important for drug development where stereochemistry affects efficacy and safety.
  • Both methods avoid excessive byproduct formation, making them favorable for pharmaceutical manufacturing.

Q & A

Q. What synthetic routes are commonly used to prepare 3-cyclopropyl-substituted [1,2,4]triazolo[4,3-a]pyrazine derivatives?

The synthesis typically involves cyclization of hydrazine derivatives with carbonic acid analogs. For example, a two-step approach starts with reacting 2-chloropyrazine with cyclopropylhydrazine to form a hydrazinopyrazine intermediate, followed by cyclization using triethoxymethane under reflux conditions . Modifications at the 3-position (e.g., cyclopropyl) are achieved by introducing substituents during the hydrazine reaction step. Yield optimization requires precise temperature control (70–90°C) and anhydrous solvents (e.g., ethanol or acetonitrile).

Q. How is the structural integrity of 3-cyclopropyl derivatives validated post-synthesis?

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical. For NMR, key signals include:

  • ¹H NMR : Cyclopropyl protons (δ 0.5–1.2 ppm, multiplet) and pyrazine ring protons (δ 3.5–4.5 ppm, multiplet).
  • ¹³C NMR : Cyclopropyl carbons (δ 6–12 ppm) and triazole carbons (δ 145–160 ppm) .
    HR-MS confirms molecular weight with an error margin <5 ppm. X-ray crystallography may resolve ambiguities in stereochemistry.

Q. What preliminary biological screening models are used for this compound class?

Antimicrobial activity is assessed via broth microdilution (MIC/MBC assays) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains . Antifungal activity is tested against C. albicans. Typical concentrations range from 1.56–100 µg/mL. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are mandatory.

Q. What analytical methods ensure purity and quantify the compound in bulk samples?

Reverse-phase HPLC (C18 column, 5–95% acetonitrile/water gradient, 1 mL/min flow) achieves baseline separation. UV detection at 254 nm is standard . Purity ≥98% is validated via peak area normalization. Potentiometric titration (0.1 M HClO₄ in acetic acid) quantifies the free base form, with uncertainties <0.5% .

Q. How do solubility and stability profiles impact experimental design?

The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL). Stability studies (pH 1–9, 37°C) show degradation <5% over 24 hours in acidic buffers. Long-term storage requires desiccated conditions (-20°C) to prevent hydrolysis of the triazole ring .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide optimization of pharmacological properties?

Substitution at the 3-position (e.g., cyclopropyl vs. trifluoromethyl) significantly alters lipophilicity (logP) and target affinity. For example:

SubstituentlogPMIC (µg/mL, E. coli)
Cyclopropyl1.812.5
CF₃2.36.25
The cyclopropyl group enhances metabolic stability but reduces membrane permeability compared to halogenated analogs.

Q. What strategies validate analytical methods for detecting trace impurities?

Forced degradation studies (heat, light, oxidation) identify major impurities. HPLC-MS/MS quantifies impurities at 0.1% levels. For example, oxidation under H₂O₂ generates a sulfoxide derivative (RT 8.2 min, m/z 181.1) . Method validation follows ICH Q2(R1) guidelines, including linearity (R² >0.999), precision (RSD <2%), and LOQ (0.05%).

Q. How are impurities profiled and controlled during scale-up synthesis?

Common impurities include:

  • Impurity A : Uncyclized hydrazine intermediate (controlled via reaction time optimization).
  • Impurity B : Over-oxidized triazolo-pyrazine dione (mitigated by inert atmosphere) .
    Quality control thresholds: Total impurities ≤0.5% (HPLC area%), with individual unknowns ≤0.1%.

Q. What in vivo models assess brain permeability for CNS-targeted derivatives?

Rat models with oral dosing (10 mg/kg) and ex vivo autoradiography measure blood-brain barrier (BBB) penetration. For example, a 3-cyclopropyl analog achieved 80% receptor occupancy in rat brain P2X7 targets, with a brain/plasma ratio of 0.8 . Key parameters include unbound fraction (fu >0.1) and P-gp efflux ratio (<3).

Q. How are contradictory bioactivity data resolved across studies?

Discrepancies in MIC values (e.g., 12.5 vs. 25 µg/mL) may arise from assay conditions (agar vs. broth) or bacterial strain variability. Meta-analysis using standardized CLSI protocols and ATCC strains is recommended . Dose-response curves (EC₅₀ vs. IC₅₀) clarify off-target effects in cell viability assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.